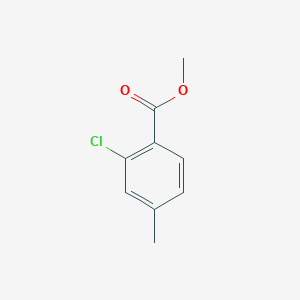
Methyl 2-chloro-4-methylbenzoate
Cat. No. B1604069
Key on ui cas rn:
195318-63-9
M. Wt: 184.62 g/mol
InChI Key: PJZFAIKANVMKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07754742B2
Procedure details


Add 4N hydrogen chloride in 1,4-dioxane (20 mL, 80 mmol) to 2-chloro-4-methylbenzoic acid (5.0 g, 29.3 mmol) in methanol (60 mL). Stir the reaction mixture at room temperature over the weekend. Concentrate the reaction mixture and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous with ethyl acetate (2×). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to provide the title compound as a brownish oil (4.7 g, 25.5 mmol).



Identifiers


|
REACTION_CXSMILES
|
Cl.O1CCOC[CH2:3]1.[Cl:8][C:9]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]>CO>[CH3:3][O:12][C:11](=[O:13])[C:10]1[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:9]=1[Cl:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture at room temperature over the weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous with ethyl acetate (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine the organic layers, wash with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 25.5 mmol | |
| AMOUNT: MASS | 4.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

